molecular formula C16H15N3O3 B5538804 2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline

2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline

Cat. No. B5538804
M. Wt: 297.31 g/mol
InChI Key: HNDFNRMJBOUZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline typically involves multi-step reactions that incorporate the quinoline core with oxadiazole rings through various synthetic strategies. A notable approach includes the oxidative cyclization of precursor hydrazides under specific conditions to form the desired oxadiazole ring, followed by further functionalization to introduce the tetrahydrofuran and methoxy groups (Joshi et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a quinoline ring system, which contributes to the molecule's aromaticity and stability. The 1,2,4-oxadiazole ring introduces nitrogen atoms into the structure, which can significantly impact the compound's electronic properties and potential for hydrogen bonding. The tetrahydrofuran moiety adds a degree of flexibility and can influence the overall conformation of the molecule.

Chemical Reactions and Properties

Compounds containing the quinoline and oxadiazole rings are susceptible to various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. These reactions can be utilized to further modify the compound, introducing new functional groups or altering existing ones to enhance desired properties or reduce undesired effects (Karkara et al., 2020).

Scientific Research Applications

Antibacterial and Antimicrobial Activities
Quinoline derivatives have also shown a wide range of antibacterial and antimicrobial activities. Studies on various quinoline compounds, such as 2-((5-aryl-1,3,4-oxadiazol-2-yl) methoxy)-3-methyl quinoxaline and related derivatives, revealed their potential in fighting bacterial infections. These compounds have been tested in vitro for their antibacterial activity, showcasing their importance in drug design and medicinal chemistry due to their pharmacological activities (Kethireddy, Kotakommula, Eppakayala, & Mariganti, 2017).

Anti-Inflammatory and Molecular Docking Studies
Quinoline derivatives incorporating tetrazole elements have been synthesized and evaluated for their anti-inflammatory properties. For example, a novel 5-mercapto-1-substituted tetrazole incorporated quinoline analog showed promising in vitro anti-inflammatory activity. Molecular docking studies further supported the compound's potential activity, providing insight into its mechanism of action and offering a foundation for the development of new anti-inflammatory drugs (Sureshkumar et al., 2017).

properties

IUPAC Name

5-(2-methoxyquinolin-4-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-20-14-8-12(11-4-2-3-5-13(11)17-14)16-18-15(19-22-16)10-6-7-21-9-10/h2-5,8,10H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDFNRMJBOUZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C(=C1)C3=NC(=NO3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline

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